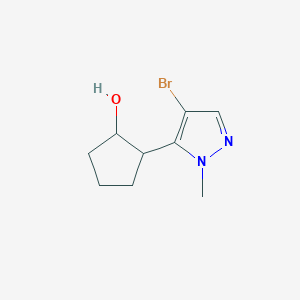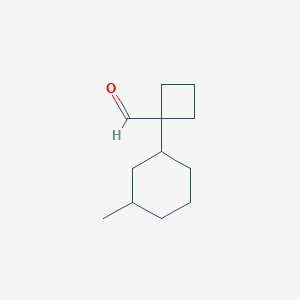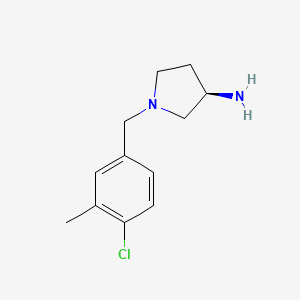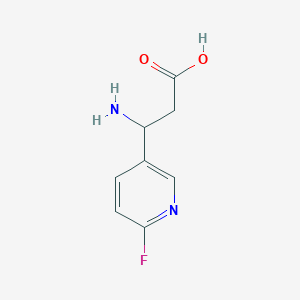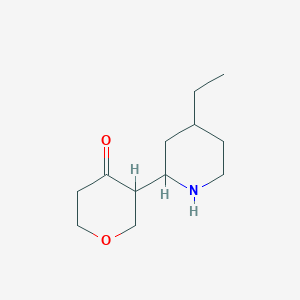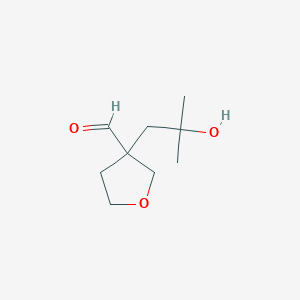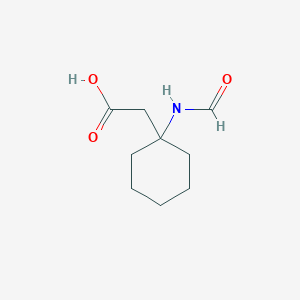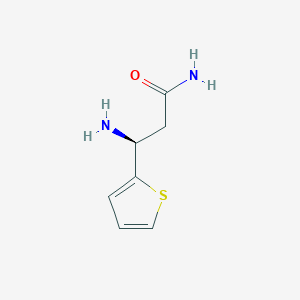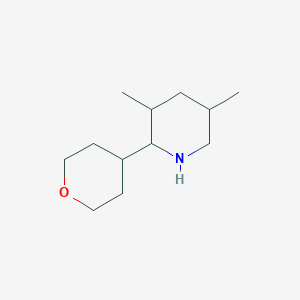
3-(Trifluoromethyl)adamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)adamantan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an adamantane framework. The adamantane structure is a tricyclic hydrocarbon known for its stability and rigidity, making it a valuable scaffold in various chemical applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)adamantan-1-amine typically involves the introduction of a trifluoromethyl group to an adamantane derivative. One common method includes the reaction of 1-adamantylamine with trifluoromethylating agents under controlled conditions. For instance, the reaction of 1-adamantylamine with trifluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can modify the trifluoromethyl group or the adamantane core.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include trifluoromethylated adamantane derivatives, hydroxylated compounds, and various substituted amines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)adamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of trifluoromethylated compounds with biological targets.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)adamantan-1-amine involves its interaction with molecular targets through the trifluoromethyl group and the adamantane core. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the adamantane core provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Adamantylamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)adamantane: Similar structure but without the amine group, affecting its reactivity and applications.
Trifluoromethylated hydrocarbons: Share the trifluoromethyl group but differ in the core structure, leading to varied properties and uses.
Uniqueness
3-(Trifluoromethyl)adamantan-1-amine is unique due to the combination of the trifluoromethyl group and the adamantane core, which imparts both stability and enhanced lipophilicity. This combination makes it particularly valuable in applications requiring robust and lipophilic compounds .
Eigenschaften
Molekularformel |
C11H16F3N |
|---|---|
Molekulargewicht |
219.25 g/mol |
IUPAC-Name |
3-(trifluoromethyl)adamantan-1-amine |
InChI |
InChI=1S/C11H16F3N/c12-11(13,14)9-2-7-1-8(3-9)5-10(15,4-7)6-9/h7-8H,1-6,15H2 |
InChI-Schlüssel |
HRSPHBYURWVDMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272660.png)

![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
